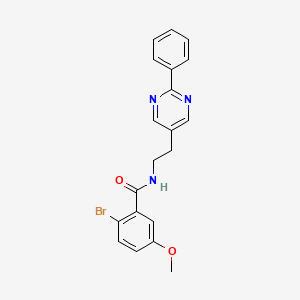
2-bromo-5-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-bromo-5-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a wide range of applications from pharmaceuticals to polymers .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, an amide group, a bromine atom, a methoxy group, and a phenylpyrimidine group. The presence of these different functional groups would likely confer unique chemical properties to the compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the amide group, which can participate in a variety of reactions including hydrolysis and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and potentially volatile, while the presence of the amide group could allow for hydrogen bonding .Mécanisme D'action
Mode of Action
Based on its structure, it may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of its target proteins or enzymes.
Biochemical Pathways
Given the compound’s structure, it might be involved in pathways related to aromatic compounds
Pharmacokinetics
Factors such as solubility, stability, and molecular size can influence these properties and thus the bioavailability of the compound .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given its potential interactions with proteins or enzymes, it might influence cellular processes such as signal transduction, gene expression, or metabolic pathways .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-bromo-5-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide in lab experiments is its specificity for JMJD3 and UTX. This specificity allows researchers to study the effects of inhibiting these enzymes on various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-bromo-5-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide. One area of research is the development of more potent and selective inhibitors of JMJD3 and UTX. Additionally, the potential use of this compound in the treatment of various diseases, including autoimmune diseases and cancer, is an area of ongoing research. Finally, the use of this compound in combination with other therapeutic agents is an area of interest for future research.
Méthodes De Synthèse
The synthesis of 2-bromo-5-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide involves a series of steps. The first step involves the reaction of 2-bromo-5-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(2-phenylpyrimidin-5-yl)ethan-1-amine to form the desired compound.
Applications De Recherche Scientifique
2-bromo-5-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, it has been shown to have anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer.
Propriétés
IUPAC Name |
2-bromo-5-methoxy-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O2/c1-26-16-7-8-18(21)17(11-16)20(25)22-10-9-14-12-23-19(24-13-14)15-5-3-2-4-6-15/h2-8,11-13H,9-10H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVSBWQMSLOBEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2902332.png)
![4-(3,4-dimethylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2902334.png)
![2-ethoxy-N-[(4-methoxyphenyl)methyl]-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2902335.png)

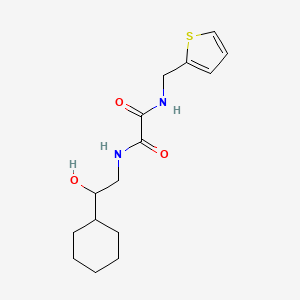
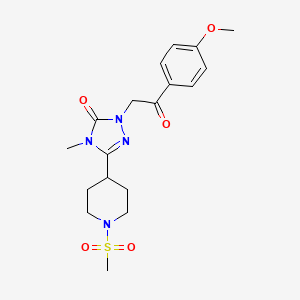
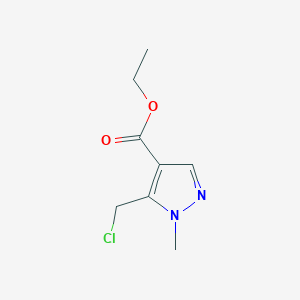
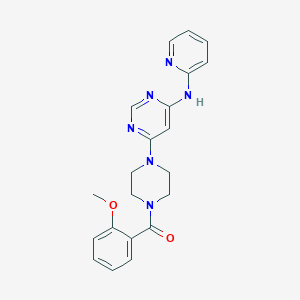
![(E)-N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2902346.png)
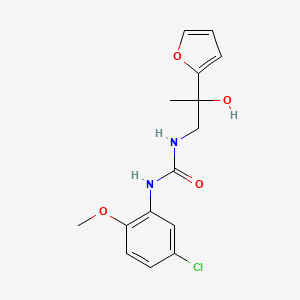

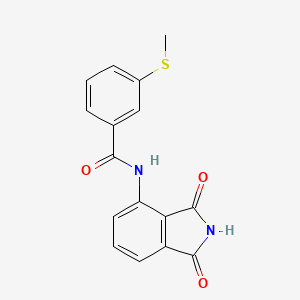
![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1-[(4-methylphenyl)methyl]-1H-indole](/img/structure/B2902350.png)
